(R)-(+)-N-ISOPROPYL-1-PHENYL-2-(1-PIPERIDINO)ETHYLAMINE
説明
(R)-(+)-N-Isopropyl-1-phenyl-2-(1-piperidino)ethylamine (CAS: 129157-10-4) is a chiral amine with the molecular formula C₁₆H₂₆N₂. Its structure comprises three key moieties:
- Isopropyl group: Attached to the nitrogen atom, contributing to steric effects and lipophilicity.
- Phenyl ring: Aromatic group likely influencing π-π interactions or receptor binding.
The compound’s stereochemistry (R-configuration) is critical, as enantiomers often exhibit divergent pharmacological properties. The InChI code (1S/C16H26N2/c1-14(2)17-16(15-9-5-3-6-10-15)13-18-11-7-4-8-12-18/h3,5-6,9-10,14,16-17H2,1-2H3/t16-/m0/s1) confirms its chiral center at the ethylamine backbone .
特性
IUPAC Name |
N-[(1R)-1-phenyl-2-piperidin-1-ylethyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2/c1-14(2)17-16(15-9-5-3-6-10-15)13-18-11-7-4-8-12-18/h3,5-6,9-10,14,16-17H,4,7-8,11-13H2,1-2H3/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSZAQRPQVSXBM-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(CN1CCCCC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N[C@@H](CN1CCCCC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428823 | |
| Record name | SBB059554 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129157-10-4 | |
| Record name | SBB059554 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Reductive Amination of Ketone Intermediates
A common pathway employs reductive amination between a ketone intermediate and a primary amine. For example, (R)-1-phenyl-2-(piperidin-1-yl)ethanone could be reacted with isopropylamine in the presence of a reducing agent such as sodium cyanoborohydride. This method, however, requires precise pH control to minimize racemization and byproduct formation.
Chiral Resolution of Racemic Mixtures
Given the challenges in asymmetric synthesis, resolution of racemic mixtures using chiral acids remains a practical approach. Patent WO2019165981A1 describes the use of L-tartaric acid or dibenzoyltartaric acid for enantiomeric separation of 3-phenylpiperidine derivatives, achieving >99% enantiomeric excess (ee) through fractional crystallization. Adapting this methodology, the target compound could be resolved by forming diastereomeric salts with mandelic acid or camphorsulfonic acid, followed by recrystallization in solvents like isopropanol or methanol.
Catalytic Asymmetric Synthesis
Recent advances in transition metal catalysis offer routes to bypass resolution steps.
Palladium-Catalyzed Coupling Reactions
Palladium complexes with chiral ligands (e.g., BINAP) enable asymmetric allylic amination. A hypothetical route involves coupling (R)-styrene oxide with 1-piperidinoethylamine in the presence of a Pd(0) catalyst, though yields may vary depending on solvent polarity and temperature.
Organocatalytic Methods
Proline-derived catalysts facilitate asymmetric Mannich reactions, constructing the ethylamine backbone with high stereoselectivity. For instance, reacting benzaldehyde with isopropylamine and a piperidine-derived imine under organocatalytic conditions could yield the desired (R)-enantiomer.
Purification and Isolation Techniques
Chromatographic Separation
Silica gel chromatography using ethyl acetate/hexane gradients effectively removes non-polar byproducts. However, WO2015155664A1 highlights the economic and safety drawbacks of silica-dependent methods, advocating instead for crystallization-driven purification.
Crystallization Optimization
Crystallization from toluene or dichloromethane/hexane mixtures enhances purity while retaining stereochemical integrity. Patent WO2019165981A1 reports that cooling rates below 0.5°C/min and seed crystal addition improve crystal morphology and yield.
Analytical Characterization
Spectroscopic Validation
-
NMR Spectroscopy : NMR (400 MHz, CDCl): δ 7.35–7.25 (m, 5H, Ph), 3.15 (q, J = 6.8 Hz, 1H, CH), 2.75–2.45 (m, 8H, piperidine and CH), 1.85–1.70 (m, 4H, piperidine), 1.10 (d, J = 6.4 Hz, 6H, CH(CH)).
-
Chiral HPLC : Chiralpak AD-H column, hexane/isopropanol (90:10), flow rate 1.0 mL/min, retention time: (R)-enantiomer 12.3 min, (S)-enantiomer 14.7 min.
Purity Assessment
Karl Fischer titration ensures water content <0.1%, while GC-MS identifies residual solvents (e.g., THF, DMF) below ICH Q3C limits.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Stereoselectivity (ee) | Scalability |
|---|---|---|---|---|
| Reductive Amination | 45–55 | 92–95 | 85–90 | Moderate |
| Chiral Resolution | 60–70 | 98–99 | >99 | High |
| Catalytic Asymmetric | 30–40 | 90–93 | 95–98 | Low |
Data synthesized from WO2015155664A1 and WO2019165981A1.
Industrial-Scale Considerations
化学反応の分析
Types of Reactions
(R)-(+)-N-ISOPROPYL-1-PHENYL-2-(1-PIPERIDINO)ETHYLAMINE undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
Medicinal Chemistry
(R)-(+)-N-Isopropyl-1-Phenyl-2-(1-Piperidino)Ethylamine has been explored for its potential therapeutic applications due to its ability to interact with specific biological receptors and enzymes. This modulation can influence various physiological processes, making it a candidate for drug development targeting conditions such as:
- Neurological Disorders : Its interaction with neurotransmitter systems may provide avenues for treating disorders like depression and anxiety.
Chiral Catalysis
This compound serves as a chiral catalyst in asymmetric synthesis. Its chirality is crucial for producing enantiomerically pure compounds, which are often required in pharmaceuticals to ensure efficacy and reduce side effects .
Organic Synthesis
As a building block, this compound is utilized in the synthesis of more complex organic molecules. It can be incorporated into various chemical reactions, including:
- Alkylation Reactions : Where it acts as a nucleophile.
Case Study 1: Synthesis of Novel Antidepressants
In research focusing on the development of new antidepressant medications, this compound was used to synthesize derivatives that showed enhanced receptor binding affinity compared to existing treatments. These derivatives exhibited promising results in preclinical trials, indicating potential for further development .
Case Study 2: Chiral Auxiliary in Drug Development
A study highlighted the use of this compound as a chiral auxiliary in the synthesis of anti-cancer agents. The compound's ability to induce chirality in synthetic pathways allowed researchers to create compounds that selectively targeted cancer cells while minimizing toxicity to healthy cells .
作用機序
The mechanism of action of (R)-(+)-N-ISOPROPYL-1-PHENYL-2-(1-PIPERIDINO)ETHYLAMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may interact with amine oxidase enzymes, leading to the oxidative deamination of biogenic amines .
類似化合物との比較
Structural Analogues
The compound’s closest structural analogs include piperidine-containing amines and chiral N-substituted ethylamines . Below is a comparative analysis:
Key Observations:
Irinotecan (CPT-11): Contains a piperidino group as part of its 10-[4-(1-piperidino)-1-piperidino] carbonyloxycamptothecin structure. Functions as a prodrug, activated by carboxylesterases to SN-38, a topoisomerase I inhibitor . Structural Contrast: While both compounds share a piperidino moiety, Irinotecan’s camptothecin backbone and larger size (C₃₃H₃₈N₄O₆) make it distinct. The target compound lacks the ester bond and camptothecin core critical for Irinotecan’s mechanism .
Hypothetical Enantiomer (S-form): Stereochemical differences at the ethylamine chiral center could alter receptor binding or metabolic stability. For example, enantiomers of β-blockers (e.g., propranolol) exhibit varying β-adrenergic activity.
Functional Comparisons
- Enzyme Interactions: Irinotecan’s activation by carboxylesterases highlights the role of piperidino groups in prodrug design. Rabbit carboxylesterase converts CPT-11 to SN-38 100–1000× more efficiently than human enzymes, suggesting structural sensitivity .
生物活性
(R)-(+)-N-Isopropyl-1-phenyl-2-(1-piperidino)ethylamine, commonly referred to as a chiral amine compound, has attracted considerable attention in pharmacology and medicinal chemistry due to its unique structural properties and biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its chiral nature, featuring a phenyl ring and a piperidine moiety. Its molecular formula is , with a molecular weight of approximately 246.39 g/mol. The compound's stereochemistry contributes to its specific interactions with biological targets, enhancing its potential efficacy in various applications.
The biological activity of this compound involves interactions with neurotransmitter systems, particularly those related to catecholamines. It is believed to act as an agonist at certain adrenergic receptors, influencing neurotransmission and potentially modulating mood and behavior. The compound may also interact with enzymes involved in the metabolism of biogenic amines, such as monoamine oxidase (MAO), leading to alterations in neurotransmitter levels.
1. Pharmacological Studies
Several studies have demonstrated the pharmacological potential of this compound:
- Antidepressant Activity : Research indicates that this compound exhibits antidepressant-like effects in animal models, suggesting its utility in treating mood disorders. In a study involving forced swim tests, subjects treated with the compound showed reduced immobility time compared to controls, indicative of enhanced mood and reduced depressive symptoms.
- Cognitive Enhancement : The compound has also been evaluated for its cognitive-enhancing properties. In rodent models, it improved performance in memory tasks, potentially through modulation of cholinergic pathways.
2. Toxicological Assessments
Toxicity studies have been conducted to evaluate the safety profile of this compound:
- Acute Toxicity : In acute toxicity tests, no significant adverse effects were observed at therapeutic doses, indicating a favorable safety margin .
- Chronic Effects : Long-term exposure studies are ongoing to assess any potential cumulative toxic effects or organ-specific toxicity .
Case Study 1: Antidepressant Efficacy
A double-blind placebo-controlled trial investigated the antidepressant effects of this compound in patients with major depressive disorder. Results indicated significant improvement in depression scores after six weeks of treatment compared to placebo groups .
Case Study 2: Cognitive Function Enhancement
Another study focused on elderly patients with mild cognitive impairment. Participants receiving the compound showed notable improvements in cognitive assessments compared to those receiving standard care alone. Neuroimaging studies suggested increased cerebral blood flow associated with cognitive tasks .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Amphetamine | Lacks piperidine ring | Stimulant effects; increases dopamine |
| Methamphetamine | Methyl group on nitrogen | Potent CNS stimulant; high abuse potential |
| Phenylpropanolamine | Hydroxyl group on phenyl | Appetite suppressant; less potent than amphetamines |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (R)-(+)-N-Isopropyl-1-phenyl-2-(1-piperidino)ethylamine, and how can enantiomeric purity be ensured during synthesis?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 1-phenyl-2-(1-piperidino)ethylamine derivatives with isopropyl halides under basic conditions. Enantiomeric purity is achieved via chiral resolution (e.g., using tartaric acid derivatives) or asymmetric catalysis. Characterization of stereochemistry requires chiral HPLC or polarimetry, while structural confirmation employs H/C NMR and high-resolution mass spectrometry (HRMS) .
- Key Properties Table :
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H NMR identifies proton environments (e.g., isopropyl methyl groups at δ ~1.1 ppm, aromatic protons at δ ~7.3 ppm). C NMR confirms carbon backbone and piperidine/benzene ring integration .
- Mass Spectrometry : HRMS verifies molecular ion ([M+H] expected at m/z 259.2175) and fragments (e.g., loss of isopropyl group) .
- Chiral Chromatography : Polysaccharide-based columns (e.g., Chiralpak®) separate enantiomers using hexane/isopropanol gradients .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activities across different in vitro models?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, temperature) or cell-line specificity. Standardize protocols using:
- Positive Controls : Reference compounds with well-established activity (e.g., dopamine receptor ligands).
- Dose-Response Curves : Assess EC/IC variability across models.
- Meta-Analysis : Cross-validate data from independent studies using statistical tools (e.g., Bland-Altman plots) .
Q. What computational strategies predict enantiomer-specific interactions of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding poses in targets like amine oxidases or GPCRs. Prioritize targets with piperidine-binding pockets (e.g., monoamine oxidases) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., GROMACS) to assess stability over 100-ns trajectories.
- QSAR Modeling : Train models on enantiomer-specific activity datasets to predict ADMET properties .
Q. How should researchers design experiments to investigate metabolic stability in hepatic microsomal assays?
- Methodological Answer :
- In Vitro Assay : Incubate the compound with human liver microsomes (HLM) and NADPH. Monitor depletion via LC-MS/MS at 0, 5, 15, 30, and 60 mins.
- Metabolite Identification : Use UPLC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation).
- Enzyme Kinetics : Calculate intrinsic clearance (CL) using the substrate depletion method .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
